
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic molecule that incorporates a benzamide core with chloro, sulfonyl, and morpholine substituents. This structure is related to various compounds that have been synthesized and studied for their biological activities, such as gastroprokinetic, antibacterial, molluscicidal, antitumor, and anticonvulsive effects . The presence of morpholine rings and chloro substituents is a common theme in these compounds, suggesting a potential for diverse biological applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler molecules. For instance, compounds with morpholine and benzamide structures have been synthesized by amination, followed by cyclization or condensation reactions . The synthesis of sulfamoyl derivatives involves the reaction of amines with arylsulfonyl chlorides under controlled pH, followed by alkylation with benzyl halides . These methods highlight the importance of careful selection of starting materials and reaction conditions to obtain the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was crystallized and analyzed, revealing specific dihedral angles between the benzene rings and the morpholine ring, which could influence biological activity . Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. The presence of amino, sulfonyl, and chloro groups allows for further chemical modifications, such as alkylation, aminomethylation, and reduction reactions . These reactions can be used to fine-tune the properties of the compounds, such as solubility, stability, and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the salt form of a morpholine derivative was characterized by its hydrogen bonding patterns, which can affect its solubility and crystallinity . Understanding these properties is essential for the development of pharmaceutical agents, as they influence the compound's behavior in biological systems and its suitability for drug formulation.
Applications De Recherche Scientifique
Synthesis and Characterization
Morpholine derivatives are synthesized through various chemical reactions, highlighting their structural and chemical properties. For instance, the synthesis of morpholine derivatives involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, including X-ray diffraction to confirm their structure (Mamatha S.V et al., 2019). Similarly, the creation of novel morpholine compounds via the Mannich base method, confirmed by IR, 1H NMR, 13C NMR, mass, and elemental analyses, showcases the versatility of morpholine as a scaffold for developing biologically active molecules (Aziz‐ur‐Rehman et al., 2016).
Biological Activity
Research into the biological activities of morpholine derivatives reveals their potential in addressing various health issues. Studies have explored their antimicrobial properties, indicating significant activity against bacteria and fungi (Idhayadhulla et al., 2014). Additionally, morpholine derivatives have been evaluated for their potential in neuroprotection, offering avenues for treating neurological disorders (Kwon et al., 2010). The development of selective σ1 receptor ligands from morpholine derivatives further illustrates their application in modulating receptor activity, with implications for pain management and other therapeutic areas (Navarrete-Vázquez et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O5S/c18-15-2-1-14(17(22)19-3-4-20-5-9-25-10-6-20)13-16(15)27(23,24)21-7-11-26-12-8-21/h1-2,13H,3-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADVSLBSYFFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)
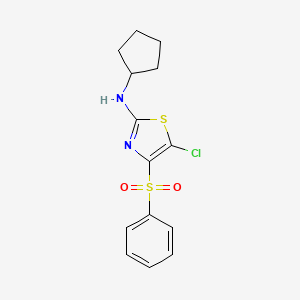
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)
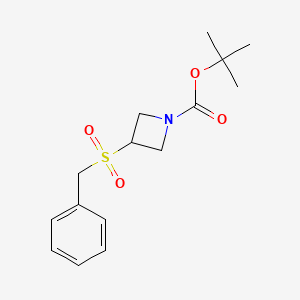

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)
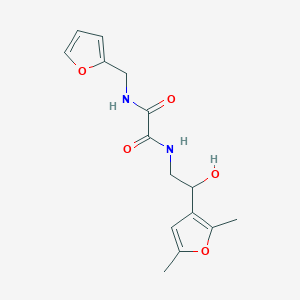
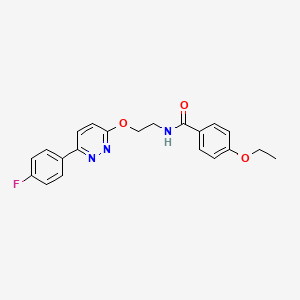
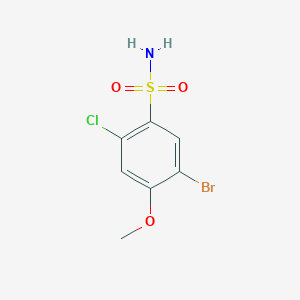
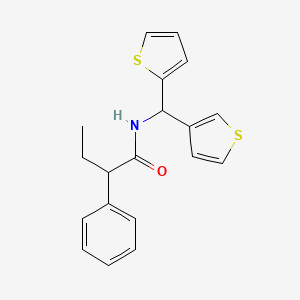
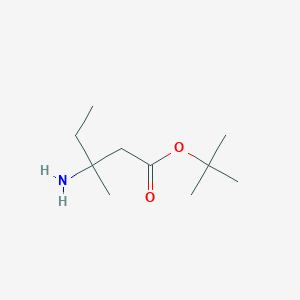
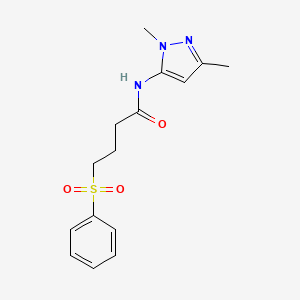
![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)
![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)